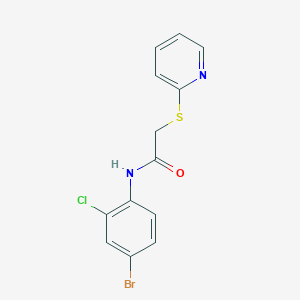![molecular formula C25H22N2 B283012 N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine, also known as MNBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNBA is a naphthalene-based Schiff base ligand that has been synthesized through various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine varies depending on its application. In medicinal chemistry, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-kB pathway. In antimicrobial applications, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine disrupts the bacterial cell membrane, leading to cell death. In material science, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine acts as a ligand and forms coordination bonds with metal ions, leading to the formation of MOFs.
Biochemical and Physiological Effects:
N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the formation of MOFs. N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has also been shown to have low toxicity in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine is its versatility in various scientific applications. N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine can be easily synthesized through various methods and can be used as a ligand in the synthesis of MOFs or as a fluorescent probe for the detection of metal ions. However, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has some limitations, including its low solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine, including:
1. Further studies on the anticancer properties of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine, including its potential use in combination with other anticancer agents.
2. Development of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine-based MOFs for gas storage and separation, catalysis, and drug delivery.
3. Investigation of the potential use of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine as an antimicrobial agent in vivo.
4. Development of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine-based fluorescent probes for the detection of metal ions in biological and environmental samples.
5. Studies on the stability and solubility of N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine under different conditions.
In conclusion, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. Further research on N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine is needed to fully explore its potential.
Synthesemethoden
N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine can be synthesized through various methods, including the condensation of 1-naphthylamine and 1-methyl-3-formylindole, followed by the reduction of the Schiff base with sodium borohydride. Another method involves the reaction of 1-naphthylamine and 1-methyl-3-indolylmethanol in the presence of a catalyst. The synthesized N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine can be further purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has shown promising results as an anticancer agent, as it induces apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent and as a drug carrier.
In material science, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery. In analytical chemistry, N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine has been used as a fluorescent probe for the detection of various metal ions.
Eigenschaften
Molekularformel |
C25H22N2 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-N,4-N-dinaphthalen-1-ylpentane-2,4-diimine |
InChI |
InChI=1S/C25H22N2/c1-18(26-24-15-7-11-20-9-3-5-13-22(20)24)17-19(2)27-25-16-8-12-21-10-4-6-14-23(21)25/h3-16H,17H2,1-2H3 |
InChI-Schlüssel |
BRKONHYIEZCXEU-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)CC(=NC3=CC=CC4=CC=CC=C43)C |
Kanonische SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)CC(=NC3=CC=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282930.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B282931.png)

![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B282933.png)
![N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282934.png)
![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282935.png)

![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide](/img/structure/B282938.png)
![N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282944.png)
![N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B282945.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B282948.png)
![N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B282949.png)
![2-bromo-N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282951.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)